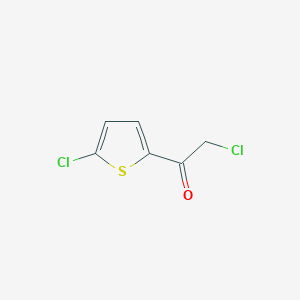

2-Chloro-1-(5-chlorothiophen-2-yl)ethanone

Description

2-Chloro-1-(5-chlorothiophen-2-yl)ethanone (CAS: 42445-55-6) is a chlorinated acetophenone derivative featuring a thiophene ring substituted with chlorine atoms at the 2- and 5-positions. This compound is a key intermediate in organic synthesis, particularly for constructing heterocyclic frameworks with biological relevance. Its structure enables reactivity at both the ketone and chloro groups, facilitating nucleophilic substitution or condensation reactions. For instance, it serves as a precursor for antifungal agents like (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone derivatives, which exhibit potent activity against Candida albicans . Commercial sources list its purity at ≥95%, with pricing at approximately $415 USD per gram .

Properties

IUPAC Name |

2-chloro-1-(5-chlorothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2OS/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHBEDSUTAGRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408326 | |

| Record name | 2-chloro-1-(5-chlorothiophen-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42445-55-6 | |

| Record name | 2-chloro-1-(5-chlorothiophen-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5-chlorothiophen-2-yl)ethanone typically involves the chlorination of 5-chlorothiophene-2-carboxylic acid followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the acylation is carried out using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5-chlorothiophen-2-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted thiophenes.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(5-chlorothiophen-2-yl)ethanone is utilized in various scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-chlorothiophen-2-yl)ethanone involves its interaction with nucleophiles, leading to the formation of various substituted products. The chloro group acts as a leaving group, facilitating nucleophilic attack. The thiophene ring provides stability and electronic properties that influence the reactivity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2.1.1. 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

- Molecular Formula : C₆H₄BrClOS

- Key Differences: Bromine replaces chlorine at the α-carbon. This substitution increases molecular weight (228.63 vs.

- Applications : Used in antimicrobial agent synthesis but less common than its chloro counterpart due to cost and handling challenges .

2.1.2. 2-Chloro-1-(5-chloro-2,3,4-trifluorophenyl)ethanone

- Molecular Formula : C₈H₃Cl₂F₃O

- Key Differences : A phenyl ring with chloro and fluoro substituents replaces the thiophene ring. Fluorine atoms introduce strong electron-withdrawing effects, increasing stability and resistance to metabolic degradation.

- Applications : Valued in pharmaceutical chemistry for optimizing drug half-life .

Functional Group Modifications

2.2.1. 2-Chloro-1-(3-chloro-2-hydroxy-4-methylphenyl)ethanone

- Molecular Formula : C₉H₈Cl₂O₂

- Key Differences : A hydroxyl (-OH) group at the 2-position of the phenyl ring enhances hydrogen-bonding capacity, influencing solubility and crystallinity.

- Synthesis : Produced via Fries rearrangement of 4-chloro-3-methylphenyl chloroacetate, though regiochemical challenges necessitate precise conditions .

2.2.2. 1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one Derivatives

- Key Differences: Incorporation of a propenone chain enables conjugation with aryl groups, broadening UV-Vis absorption for photochemical applications.

- Biological Activity : Demonstrated anti-inflammatory and antimicrobial properties in preclinical studies .

Comparative Data Table

Research Findings and Key Insights

- Reactivity: The α-chloro group in this compound is highly reactive, enabling efficient alkylation of amines (e.g., piperidine) to yield bioactive derivatives (44–78% yields) .

- Biological Performance : Derivatives of this compound, such as imidazole-conjugated analogs, show fungicidal activity comparable to miconazole but with improved oral bioavailability .

- Synthetic Challenges: Substituent positioning significantly impacts outcomes. For example, regiochemical errors in Fries rearrangements can lead to isomeric impurities, as noted in the synthesis of 2-chloro-1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone .

Biological Activity

2-Chloro-1-(5-chlorothiophen-2-yl)ethanone, with the molecular formula and a molecular weight of approximately 195.07 g/mol, is an organic compound that has garnered attention for its potential biological activities. The compound features a chlorothiophene moiety, which may contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure allows it to act as a potential ligand for receptors or enzymes, modulating their activity. The specific pathways involved can include:

- Signal Transduction : Influencing cellular communication pathways.

- Gene Expression : Modulating transcription factors and subsequently affecting gene expression.

- Metabolic Processes : Interfering with metabolic pathways that could lead to therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against several bacterial strains, demonstrating varying degrees of effectiveness.

| Microorganism | Activity | IC50 (µg/ml) |

|---|---|---|

| Escherichia coli | Moderate | < 10 |

| Staphylococcus aureus | Weak | > 20 |

| Candida albicans | Moderate | < 15 |

The results suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example, it has shown selective cytotoxicity against human fibroblast cells while sparing normal cells.

| Cell Line | Cytotoxicity (IC50 µM) |

|---|---|

| WI38 (human fibroblasts) | > 50 |

| T-24 (bladder cancer) | < 10 |

| PC-3 (prostate cancer) | < 15 |

These findings indicate that while the compound possesses cytotoxic properties, it may also have selective activity that could be beneficial in cancer treatment.

Study on Anticancer Properties

A notable study published in a peer-reviewed journal evaluated the anticancer potential of derivatives of this compound. The study found that certain derivatives exhibited enhanced potency against topoisomerase II, a key enzyme in DNA replication and repair.

Key Findings:

- Cell Cycle Arrest : Compounds derived from this compound were observed to arrest the cell cycle in the S phase in T-24 cancer cells.

- Selectivity : The derivatives showed differential sensitivity across various cancer cell lines, suggesting potential for targeted therapy.

Additional Applications

Beyond antimicrobial and anticancer applications, there is ongoing research into other therapeutic uses of this compound, including:

- Anti-inflammatory Properties : Preliminary data suggest potential anti-inflammatory effects, warranting further investigation.

- Neuroprotective Effects : Some studies have indicated that compounds with similar structures may possess neuroprotective qualities, suggesting a possible area for exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.